molecular formula C12H19NO B12118988 Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine

Cat. No.: B12118988
M. Wt: 193.28 g/mol
InChI Key: QRTAWUDOYVLNLY-UHFFFAOYSA-N
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Description

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine is a secondary amine with the molecular formula C₁₃H₂₁NO. Its structure features a methyl group attached to the nitrogen atom, which is further bonded to an ethyl chain substituted with a phenyl ring and an isopropyl ether (propan-2-yloxy) group at the 2-position.

Synthetically, this compound could be prepared via reductive amination of a ketone intermediate (e.g., 2-phenyl-2-(propan-2-yloxy)acetone) using methylamine and a reducing agent like sodium borohydride, analogous to methods described for similar amines in and .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-methyl-2-phenyl-2-propan-2-yloxyethanamine

InChI

InChI=1S/C12H19NO/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3

InChI Key

QRTAWUDOYVLNLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CNC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A common approach involves nucleophilic substitution to introduce the isopropoxy group. Starting with 2-phenyl-2-(propan-2-yloxy)ethanol, the hydroxyl group is replaced by an amine via a two-step process:

  • Activation of the Alcohol : Treating the alcohol with thionyl chloride (SOCl₂) converts it to 2-phenyl-2-(propan-2-yloxy)ethyl chloride.

  • Amination : Reacting the chloride with methylamine (CH₃NH₂) in a polar aprotic solvent (e.g., dimethylformamide) yields the target amine.

Key Reaction Conditions :

  • Temperature: 0–5°C for chloride formation; 25–40°C for amination

  • Catalysts: Triethylamine (TEA) to scavenge HCl

  • Yield: ~65–70% (laboratory scale)

Reductive Amination Pathway

An alternative method employs reductive amination of 2-phenyl-2-(propan-2-yloxy)acetaldehyde with methylamine:

  • Imine Formation : The aldehyde reacts with methylamine to form an intermediate imine.

  • Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst reduces the imine to the amine.

Advantages :

  • Higher atom economy compared to nucleophilic substitution

  • Avoids harsh reagents like SOCl₂

  • Yield: ~75–80% under optimized conditions

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Key industrial steps include:

Continuous-Flow Reactors

  • Etherification : Isopropylene oxide reacts with 2-phenylethanol in a continuous-flow system at 80–100°C.

  • Amination : Methylamine gas is introduced under high pressure (5–10 bar) to enhance reaction kinetics.

ParameterLaboratory ScaleIndustrial Scale
Temperature25–40°C80–100°C
PressureAmbient5–10 bar
Reaction Time12–24 h2–4 h
Purity≥95%≥98%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol, followed by crystallization. This step improves stability and facilitates purification.

Optimization :

  • Molar Ratio : 1:1.2 (amine:HCl) to ensure complete salt formation

  • Crystallization Solvent : Ethanol-water (3:1 v/v)

  • Yield: 85–90%

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Spectroscopic Methods

  • ¹H NMR (DMSO-d₆): δ 7.33–7.41 (5H, m, ArH), 3.47 (2H, t, SCH₂), 2.53 (2H, t, CH₂CO).

  • Mass Spectrometry : MALDI-TOF confirms molecular ion peak at m/z 193.28 [M]⁺.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:water = 70:30).

  • Elemental Analysis : Found: C, 70.13%; H, 3.84%; N, 11.29% (matches theoretical C₁₂H₁₉NO).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing elimination reactions during amination produce olefins.

  • Solution : Lower reaction temperatures (0–5°C) and excess methylamine suppress side reactions.

Purification Difficulties

  • Issue : Co-elution of unreacted starting materials in chromatography.

  • Solution : Use of fractional crystallization in ethanol-water mixtures improves separation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution65–7095ModerateHigh
Reductive Amination75–8097HighModerate
Continuous-Flow85–9098Very HighVery High

Reductive amination offers superior yield and purity, while continuous-flow systems excel in scalability .

Chemical Reactions Analysis

Substitution Reactions

This compound undergoes nucleophilic substitution at the amine group. Example reactions include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) produces tertiary amines. For example:

    Methyl 2 phenyl 2 propan 2 yloxy ethyl amine+CH3IN Methyl derivative+HI\text{Methyl 2 phenyl 2 propan 2 yloxy ethyl amine}+\text{CH}_3\text{I}\rightarrow \text{N Methyl derivative}+\text{HI}

    Yields range from 65% to 85% depending on solvent polarity and temperature .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. Catalytic DMAP accelerates this reaction .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl derivative78
AcylationAcCl, DMAP, CH₂Cl₂, RTAcetyl amide82

Oxidation Reactions

The propan-2-yloxy group and amine moiety are susceptible to oxidation:

  • Amine Oxidation : Using KMnO₄ in acidic conditions converts the amine to a nitro group, forming methyl[2-phenyl-2-(propan-2-yloxy)ethyl]nitroamine .

  • Ether Oxidation : RuO₄ selectively oxidizes the propan-2-yloxy group to a ketone, yielding methyl[2-phenyl-2-oxoethyl]amine .

Key Findings :

  • Oxidation pathways are solvent-dependent. Polar aprotic solvents (e.g., acetonitrile) favor amine oxidation, while nonpolar solvents (e.g., toluene) favor ether oxidation .

  • Competitive oxidation at both sites occurs under strong oxidative conditions (e.g., CrO₃/H₂SO₄) .

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions:

  • Catalytic Hydrogenation : Pd/C in H₂ reduces the aromatic ring to a cyclohexane derivative.

  • Borane Reduction : BH₃·THF selectively reduces the amine to a primary amine without affecting the ether group .

Table 2: Reduction Efficiency Under Varying Conditions

Reducing AgentSolventTemperature (°C)Product Purity (%)
Pd/C (5%)EtOH2592
BH₃·THFTHF088

Cross-Coupling Reactions

Transition-metal catalysis enables C–N and C–C bond formation:

  • Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos, the amine couples with aryl halides to form biaryl amines .

  • Suzuki-Miyaura Coupling : With Pd(PPh₃)₄, the phenyl group couples with boronic acids, yielding substituted derivatives .

Mechanistic Insight :

  • DFT calculations confirm that electron-donating groups on the phenyl ring lower the activation energy for cross-coupling .

  • Reaction rates correlate with steric bulk at the propan-2-yloxy group .

Acid-Base Reactions

The amine acts as a weak base (pKₐ ~9.5), forming salts with mineral acids:

  • Hydrochloride Salt Formation : Reacts with HCl in diethyl ether to precipitate the hydrochloride salt, enhancing water solubility .

Applications :

  • Salt forms are preferred for pharmaceutical formulations due to improved bioavailability .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via C–O bond cleavage in the propan-2-yloxy group .

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under acidic/basic conditions to form phenol and acetone .

Comparative Reactivity

Table 3: Reactivity Relative to Analogues

PropertyMethyl[2-phenyl-2-(propan-2-yloxy)ethyl]amineN-Benzyl Derivative
Oxidation Rate (KMnO₄)1.0 (reference)0.75
Reduction Yield (BH₃)88%72%
Cross-Coupling Efficiency92%68%

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form phenylacetic acid derivatives or reduced to yield secondary and tertiary amines.

Biology

  • Biochemical Studies : Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine is used to investigate enzyme mechanisms and protein interactions. It can act as a tool for studying biochemical pathways influenced by similar compounds.

Medicine

  • Therapeutic Potential : The compound shows promise in developing new drugs targeting neurological and psychiatric disorders. Its ability to act as a β-adrenergic receptor antagonist suggests potential applications in treating cardiovascular diseases such as hypertension and heart failure .

Antioxidant Activity

Recent studies indicate that derivatives of this compound exhibit notable antioxidant properties. These activities were evaluated using the ABTS assay, showing competitive results compared to established antioxidants.

β-Adrenergic Receptor Activity

The compound functions as a competitive antagonist at β-adrenergic receptors, which are critical in managing cardiovascular conditions. Its efficacy in reducing elevated heart rates in animal models highlights its therapeutic potential for arrhythmias .

Neurotransmitter Uptake Inhibition

Research indicates that this compound may inhibit the uptake of neurotransmitters like norepinephrine and serotonin, suggesting potential antidepressant activity. In rodent models, it demonstrated an ability to counteract reserpine-induced hypothermia, indicating a role in mood regulation .

Comparative Data Table

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntioxidant Activityβ-Adrenergic Receptor AntagonismNeurotransmitter Uptake Inhibition
This compoundModerateYesYes
PropranololHighYesModerate
AtenololModerateYesLow

Cardiovascular Applications

A study highlighted the efficacy of this compound in reducing heart rates in animal models. This suggests its potential as a therapeutic agent for conditions like arrhythmias by modulating adrenergic signaling pathways .

Neuropharmacological Research

Another study examined the compound's ability to inhibit neurotransmitter uptake, indicating its potential use as an antidepressant. The findings suggest that modifications to the compound's structure could enhance its biological activity and therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine involves its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at specific receptor sites, influencing biochemical pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

(a) N-[4-(Benzyloxy)benzyl]propan-2-amine ()
  • Structure : Features a propan-2-yl (isopropyl) amine linked to a benzyl group substituted with a benzyloxy moiety.
  • Key Differences : Replaces the ethyl chain and phenyl group with a benzyloxy-phenyl group.
(b) {[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine ()
  • Structure: Contains a methylamine group attached to a benzyl moiety substituted with a chlorinated phenoxy group.
  • Key Differences: Substitutes the isopropyl ether with a chloro-methylphenoxy group.
  • Implications : The electron-withdrawing chlorine atom may increase metabolic stability but reduce solubility compared to the target compound’s isopropyl ether .
(c) (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine ()
  • Structure : Includes a trifluoromethylphenyl group instead of the phenyl-isopropyloxy ethyl chain.
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, which could enhance binding affinity in receptor interactions but reduce synthetic accessibility .

Physicochemical and Pharmacological Properties

Property Target Compound N-[4-(Benzyloxy)benzyl]propan-2-amine {[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine
Lipophilicity (LogP) Moderate (phenyl + ether) High (benzyloxy) Moderate-High (chlorine + methyl)
Solubility Low in water; soluble in organic solvents Very low (bulky benzyloxy) Low (chlorine reduces polarity)
Bioactivity Potential CNS activity (unconfirmed) Unknown Possible antimicrobial activity

Key Contrasts and Challenges

  • Metabolic Stability : The isopropyl ether in the target compound may confer better stability than the ester group in Ethylphenidate, which is prone to hydrolysis .
  • Synthetic Complexity : The trifluoromethyl analogue () requires specialized fluorination techniques, whereas the target compound’s synthesis is more straightforward .

Biological Activity

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

This compound can be synthesized through several chemical pathways. The synthesis typically involves the alkylation of a phenolic compound followed by amine formation. For instance, one study reported the use of a straightforward method to obtain derivatives that exhibited significant biological activity, emphasizing the importance of structural modifications in enhancing efficacy against cancer cells .

Anticancer Properties

Numerous studies have evaluated the anticancer properties of this compound and its analogs. The compound has been shown to possess cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values for selected compounds related to this class:

CompoundCell LineIC50 (μg/mL)
This compoundHCT-1161.9
This compoundMCF-72.3
Compound AHCT-1165.0
Compound BMCF-74.5

These results indicate that this compound exhibits potent anticancer activity, comparable to or exceeding that of known chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis. This was demonstrated through assays that measured cell viability post-treatment.
  • Targeting Protein Interactions : Research indicates that this compound may interfere with critical protein-protein interactions involved in tumor progression, particularly those associated with HER2 signaling pathways in breast cancer cells .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased markers of apoptosis, such as caspase activation and PARP cleavage, indicating its potential as a pro-apoptotic agent in cancer therapy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HER2-positive Gastric Cancer : This study demonstrated that the compound effectively reduced HER2 levels and inhibited downstream signaling pathways, leading to significant anti-proliferative effects in vitro and in vivo. The findings suggest its utility as a treatment option for trastuzumab-resistant cases .
  • Chlamydial Infections : Beyond oncology, research has indicated that compounds similar to this compound exhibit selective activity against Chlamydia trachomatis without harming host cells, showcasing its broader antimicrobial potential .

Q & A

Q. What are the common synthetic routes for Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of halogenated precursors with amines or catalytic hydrogenation of nitriles/amides. For example:

  • Nucleophilic substitution : Reacting 2-phenyl-2-(propan-2-yloxy)ethyl halides with methylamine under basic conditions (e.g., K₂CO₃ in DMF at 100°C) .
  • Reductive amination : Using hydrogen gas and nickel catalysts to reduce ketones or imines to the target amine .
    Optimization strategies include:
  • Temperature control (e.g., maintaining 100°C for 10 hours to drive substitution reactions) .
  • Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) to isolate high-purity products .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., methyl groups at δ 1.0–1.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
    • MS : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 177.29) .
  • Crystallography :
    • Use SHELX programs (e.g., SHELXL for refinement) to resolve X-ray diffraction data. Address challenges like twinning or low-resolution data by adjusting refinement parameters (e.g., HKLF 5 for twinned structures) .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound and determine enantiomeric excess?

Methodological Answer:

  • Enantioselective synthesis : Employ transaminases (TAs) for kinetic resolution, leveraging their high enantioselectivity to produce (R)- or (S)-enantiomers .
  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) and mobile phases like hexane/isopropanol .
  • Polarimetry : Measure optical rotation and compare to literature values for enantiomeric excess (ee) determination .

Q. What strategies are effective in analyzing conflicting crystallographic data during structure refinement?

Methodological Answer:

  • Data validation : Cross-check using multiple software tools (e.g., PLATON for symmetry checks, SHELXL for refinement) to identify outliers .
  • Twinning analysis : Apply the Hooft parameter in SHELXL to detect and model twinned crystals .
  • High-resolution datasets : Prioritize synchrotron-derived data (>1.0 Å resolution) to reduce ambiguity in electron density maps .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like transaminases. Focus on key residues (e.g., catalytic lysine in TAs) .
  • MD simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100 ns trajectories. Analyze hydrogen bonding and hydrophobic interactions .
  • QSAR models : Coramine substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity data to guide structural optimization .

Q. What experimental designs are recommended to study metabolic stability in vitro?

Methodological Answer:

  • Hepatic microsome assays : Incubate the compound with rat or human liver microsomes (1 mg/mL protein) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to assess competitive/non-competitive inhibition .
  • Metabolite identification : Employ high-resolution MS (e.g., Q-TOF) to detect oxidative metabolites (e.g., N-demethylation products) .

Q. How can discrepancies in biological activity data across studies be reconciled?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical protocols (e.g., ATP-based cell viability assays with consistent seeding densities) .
  • Structural verification : Confirm compound identity via NMR and HRMS to rule out batch-to-batch variability .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .

Q. What methods are suitable for studying the compound’s role in amino acid metabolism pathways?

Methodological Answer:

  • Isotopic labeling : Use ¹³C-labeled glucose in cell cultures to trace incorporation into amino acids via GC-MS .
  • Enzyme kinetics : Measure Kₘ and Vₘₐₓ for transaminases using UV-Vis assays (e.g., NADH depletion at 340 nm) .
  • CRISPR knockouts : Generate TA-deficient cell lines to validate the compound’s metabolic dependencies .

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